Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one structure
934397-98-5 structure
商品名:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
CAS番号:934397-98-5
MF:C10H11N3O
メガワット:189.213841676712
MDL:MFCD32062404
CID:4742045
PubChem ID:604967

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one 化学的及び物理的性質

名前と識別子

    • 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
    • 5-Amino-4-methyl-1-phenyl-3-pyrazolol
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol
    • 3078AJ
    • SB40061
    • SY257685
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #
    • 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)
    • 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
    • MFCD32062404
    • 934397-98-5
    • SCHEMBL13860420
    • CS-0341371
    • InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14
    • MFCD20704330
    • DB-088637
    • AC8988
    • SCHEMBL21622380
    • MDL: MFCD32062404
    • インチ: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
    • InChIKey: IUURCNSBVAESQR-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1

計算された属性

  • せいみつぶんしりょう: 189.090212g/mol
  • どういたいしつりょう: 189.090212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.4
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • ぶんしりょう: 189.21g/mol

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y19295-1g
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
934397-98-5 98%
1g
¥2629.0 2024-07-15
TRC
A898840-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5
100mg
$ 160.00 2022-06-07
eNovation Chemicals LLC
Y1131386-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 95%
1g
$340 2024-07-28
Aaron
AR00H3TQ-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
250mg
$174.00 2025-02-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-50mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
50mg
¥944.35 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
1g
¥2605.69 2025-01-20
1PlusChem
1P00H3LE-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
250mg
$208.00 2024-04-20
1PlusChem
1P00H3LE-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
10g
$1125.00 2024-04-20
1PlusChem
1P00H3LE-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
100mg
$180.00 2024-04-20
Aaron
AR00H3TQ-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
10g
$1082.00 2025-02-12

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C
リファレンス
Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
リファレンス
Crystal form of pyrrolidinyl urea derivative and application thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  10 - 15 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  2 - 3 h, 25 °C
リファレンス
Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C; 110 °C → rt
リファレンス
Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  72 h, 110 °C
リファレンス
Pyrrolidinyl urea derivatives and application thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
リファレンス
Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
リファレンス
Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one 関連文献

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-oneに関する追加情報

Comprehensive Overview of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one (CAS No. 934397-98-5)

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one (CAS No. 934397-98-5) is a specialized organic compound belonging to the pyrazolone class. This heterocyclic molecule features a pyrazol-3-one core substituted with amino, methyl, and phenyl groups, making it a versatile intermediate in pharmaceutical and agrochemical research. Its unique structure contributes to its reactivity, enabling applications in drug discovery, material science, and catalysis. Researchers are increasingly exploring its potential in small-molecule inhibitors and fluorescence probes, aligning with trends in precision medicine and diagnostic technologies.

The compound’s CAS No. 934397-98-5 serves as a critical identifier in chemical databases, ensuring accurate sourcing and regulatory compliance. Recent studies highlight its role in synthesizing biologically active derivatives, particularly in targeting enzyme modulation—a hot topic in cancer therapeutics and neurodegenerative disease research. Its amino and carbonyl functional groups offer sites for further derivatization, a feature leveraged in combinatorial chemistry workflows. As demand for high-value intermediates grows, this compound’s relevance in medicinal chemistry continues to rise.

From an industrial perspective, 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is synthesized via condensation reactions, often involving hydrazine derivatives and β-keto esters. Optimizing its yield and purity is a focus area for process chemistry experts, driven by the need for cost-effective and scalable production. Environmental considerations also play a role, with green chemistry principles being applied to reduce waste and energy consumption during synthesis. These advancements align with global sustainability goals, a key concern for modern chemical enterprises.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques frequently searched by researchers troubleshooting purity issues. Its stability under varying pH and temperature conditions is another area of interest, particularly for formulators developing long-acting formulations. Discussions in scientific forums often center on its solubility profiles and compatibility with excipients—topics critical to drug delivery innovation.

Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and as a ligand in catalytic systems. Such interdisciplinary uses reflect broader trends in convergence research, where chemistry intersects with materials science and engineering. For those exploring structure-activity relationships (SAR), this compound’s modular architecture provides a valuable template for designing novel bioactive molecules, a frequent subject in patent literature.

In summary, 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one (CAS No. 934397-98-5) exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its adaptability across drug development, material design, and catalysis ensures sustained interest, while ongoing research addresses challenges in synthesis scalability and functional diversification—answering frequent queries from both academic and industrial chemists.

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(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
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清らかである:99%/99%
はかる:250mg/1g
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